molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B1387883
CAS No.: 1000578-08-4
M. Wt: 204.05 g/mol
InChI Key: IPSIICUFLIHDCA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The compound acts as a PARP inhibitor, thereby affecting the enzyme’s ability to facilitate DNA repair . Additionally, this compound may interact with other biomolecules, such as kinases and transcription factors, modulating their functions and impacting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PARP leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By modulating this pathway, the compound can induce changes in cellular metabolism and promote cell death in tumor cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound may interact with other molecular targets, such as kinases, by binding to their active sites and modulating their activity. These interactions can lead to changes in gene expression and cellular responses, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C) . Over time, its inhibitory effects on PARP and other targets can lead to sustained DNA damage and prolonged cell cycle arrest. In in vitro studies, prolonged exposure to this compound has been shown to result in increased apoptosis and reduced cell viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit PARP activity and induce DNA damage without causing significant toxicity . At higher doses, it may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of DNA damage and the activation of stress response pathways . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound can be hydroxylated, conjugated with glucuronic acid, and subsequently excreted in the urine. These metabolic processes are crucial for its clearance from the body and for minimizing potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is also determined by its affinity for specific cellular compartments and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair . Additionally, it may be found in the cytoplasm, where it can interact with cytoplasmic kinases and signaling molecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through various routes. One common method involves the reaction of 3,4-dichloropyridine with 2,3-dichloropyridine to form an intermediate, which is then reacted with pyruvic acid ester to yield the target compound . Industrial production methods typically involve similar reaction pathways but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as ether or methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of chlorine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIICUFLIHDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Reactant of Route 6
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